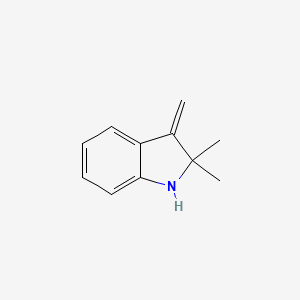![molecular formula C14H16N2O4S B14484539 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan CAS No. 64145-68-2](/img/structure/B14484539.png)
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is a compound that features a tryptophan backbone with a carboxyethylsulfanyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan typically involves the introduction of the carboxyethylsulfanyl group to the L-tryptophan molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: This method involves the substitution of a leaving group on the L-tryptophan molecule with a carboxyethylsulfanyl group.
Thiol-Ene Reaction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyethyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan involves its interaction with various molecular targets and pathways. The carboxyethylsulfanyl group can interact with enzymes and proteins, potentially modulating their activity. This compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanylpropanoic acid: A compound with a similar sulfanyl group but different backbone structure.
S-(2-succinyl)-L-cysteine: Another compound with a carboxyethylsulfanyl group but attached to a cysteine backbone.
Uniqueness
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is unique due to its tryptophan backbone, which imparts distinct biochemical properties compared to other similar compounds
Propriétés
Numéro CAS |
64145-68-2 |
|---|---|
Formule moléculaire |
C14H16N2O4S |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[2-(2-carboxyethylsulfanyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c15-10(14(19)20)7-9-8-3-1-2-4-11(8)16-13(9)21-6-5-12(17)18/h1-4,10,16H,5-7,15H2,(H,17,18)(H,19,20)/t10-/m0/s1 |
Clé InChI |
JUTRBXJHNVRXSY-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)

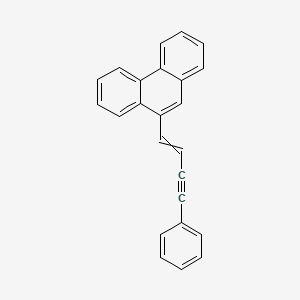
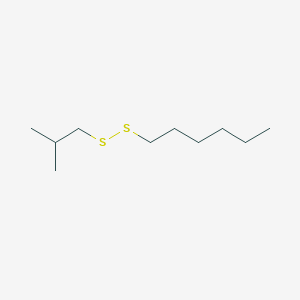
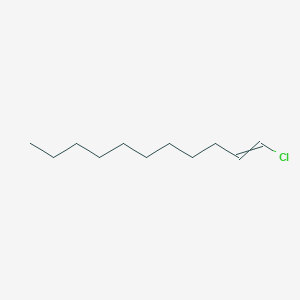
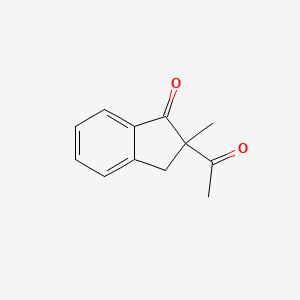
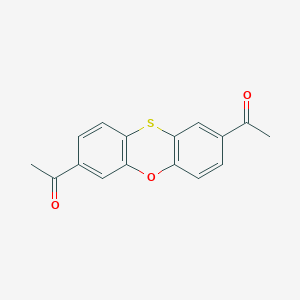
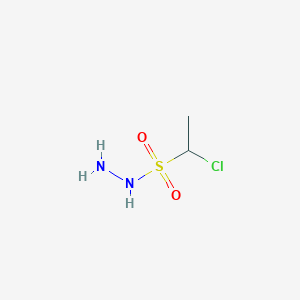
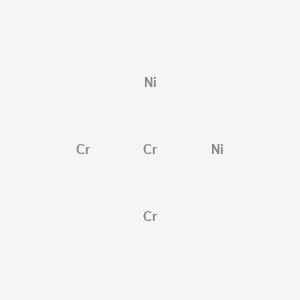
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)


